molecular formula C8H13ClN4O B7762284 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine

3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine

Cat. No.: B7762284
M. Wt: 216.67 g/mol
InChI Key: AVDDNKJONNYUNZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine is a heterocyclic compound featuring a pyrazole core substituted with chlorine and methyl groups at positions 4, 3, and 5, respectively. The molecule also includes a hydroxyimino functional group attached to a propylamine chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(11-5)4-3-7(10)12-14/h14H,3-4H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDDNKJONNYUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=NO)N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC/C(=N\O)/N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-chloro-3,5-dimethyl-2,4-pentanedione under reflux conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the pyrazole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Attachment of the Propylamine Chain: The final step involves the alkylation of the hydroxyimino-pyrazole intermediate with 3-chloropropylamine hydrochloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its activity against certain enzymes or receptors.

    Agriculture: It may be studied for its potential use as a pesticide or herbicide due to its bioactive properties.

Industry

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: It may serve as a building block for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-(hydroxyimino)propylamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group could form hydrogen bonds or coordinate with metal ions, while the pyrazole ring may participate in π-π stacking interactions or hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Pyrimidine Cores

(a) Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives ()

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) share a pyrazole-pyrimidine fused ring system. Unlike the target compound, these derivatives lack the hydroxyimino-propylamine chain but exhibit isomerization behavior under specific conditions. For example, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7 and 9) undergo structural rearrangements due to their electron-deficient heterocyclic cores . The target compound’s rigid pyrazole substituent may reduce isomerization tendencies compared to these fused systems.

(b) Pyrazolotriazolopyrimidine Derivatives ()

Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (compound 6) incorporate additional triazole rings, enhancing π-π stacking interactions. The target compound’s simpler structure likely results in lower molecular weight and improved solubility in polar solvents, which could be advantageous for biological applications .

Nitroimidazole-Based Propylamine Derivatives ()

Several fluorinated nitroimidazole-propylamine compounds, such as mTFN-1 and pTFN-1, are hypoxia-targeting probes for ¹⁹F-MRS imaging. These compounds feature a nitroimidazole group instead of the target’s pyrazole and a trifluoromethylbenzyl substituent rather than hydroxyimino. Key comparisons include:

Property Target Compound Nitroimidazole Analogs (e.g., mTFN-1)
Functional Groups Hydroxyimino, pyrazole Nitroimidazole, trifluoromethylbenzyl
Solubility Likely moderate (hydroxyimino enhances polarity) High (water-soluble due to ionic hydrochloride salts)
Biological Activity Undocumented Hypoxia-selective cytotoxicity (Ci/Ce ratio up to 200)
Toxicity Unknown Neurotoxicity observed at high doses

The hydroxyimino group in the target compound may reduce redox-mediated toxicity compared to nitroimidazoles, which rely on nitro group reduction for hypoxia selectivity.

Heterocyclic Derivatives with Tetrazole/Coumarin Moieties ()

Compounds like 4i and 4j in integrate coumarin and tetrazole units. These systems exhibit extended conjugation, enabling fluorescence or chelating properties. In contrast, the target compound’s pyrazole and hydroxyimino groups may favor coordination chemistry (e.g., metal binding) over fluorescence. The absence of electron-withdrawing coumarin substituents in the target compound could result in lower photostability but higher thermal stability.

Arylpiperazine and Pyrazolopyrimidinone Derivatives ()

The target compound’s hydroxyimino group could similarly act as a hydrogen bond donor, but its lack of a urea bridge may limit enzyme-targeting specificity. Additionally, the chloro and methyl groups on the pyrazole ring may enhance lipophilicity compared to methoxy-substituted arylpiperazines .

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